1,3,6-Trihydroxyanthraquinone
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Overview
Description
1,3,6-Trihydroxyanthraquinone is an organic compound belonging to the anthraquinone family. It is formally derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups at positions 1, 3, and 6. This compound is known for its vibrant color and has been historically significant as a dye .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,6-Trihydroxyanthraquinone can be synthesized through various methods. One common approach involves the hydroxylation of anthraquinone using reagents like sulfuric acid and nitric acid under controlled conditions. The reaction typically requires elevated temperatures and careful monitoring to ensure the correct substitution pattern .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroxylation processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3,6-Trihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into anthrones or anthranols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperatures.
Major Products: The major products formed from these reactions include various substituted anthraquinones, anthrones, and anthranols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,6-Trihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates its potential in anticancer therapies due to its ability to induce apoptosis in cancer cells.
Industry: It is utilized in the production of dyes, pigments, and other colorants for textiles and plastics
Mechanism of Action
The mechanism by which 1,3,6-Trihydroxyanthraquinone exerts its effects involves several molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Comparison with Similar Compounds
1,3,6-Trihydroxyanthraquinone can be compared with other similar compounds in the anthraquinone family:
1,2,4-Trihydroxyanthraquinone (Purpurin): Known for its use in natural dyes.
1,2,6-Trihydroxyanthraquinone (Flavopurpurin): Exhibits similar dyeing properties but differs in its substitution pattern.
1,3,8-Trihydroxyanthraquinone: Another isomer with distinct chemical properties and applications
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right due to its specific substitution pattern and resulting chemical behavior.
Properties
CAS No. |
69008-07-7 |
---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1,3,6-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-6-1-2-8-9(3-6)13(18)10-4-7(16)5-11(17)12(10)14(8)19/h1-5,15-17H |
InChI Key |
HTGYRSWFBJFKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Origin of Product |
United States |
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